1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel-
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Overview
Description
1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- is a chemical compound with the molecular formula C13H22O. It is known for its unique spiro structure, which includes a spirocyclic ether and a double bond. This compound is often used in the fragrance industry due to its pleasant aroma, which is described as fruity, woody, and sweetish .
Preparation Methods
The synthesis of 1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- involves several steps. One common method includes the cyclization of a suitable precursor under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid. The industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to meet the demand for its use in fragrances .
Chemical Reactions Analysis
1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated spiro compounds. Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Scientific Research Applications
1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding spirocyclic compounds’ behavior in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- involves its interaction with olfactory receptors in the human nose, leading to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- can be compared with other spirocyclic compounds such as:
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene: Similar in structure but may differ in stereochemistry.
Spiro[4.5]decane: Lacks the oxygen atom in the spiro ring, resulting in different chemical properties.
Spiro[4.5]dec-6-ene: Similar backbone but without the tetramethyl substitution, leading to different reactivity and applications.
This compound’s unique spiro structure and aromatic properties make it a valuable compound in various fields, from fragrance production to scientific research.
Properties
CAS No. |
43126-21-2 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(2S,5R)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene |
InChI |
InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3/t11-,13-/m0/s1 |
InChI Key |
GYUZHTWCNKINPY-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(O1)C(=CCCC2(C)C)C |
Canonical SMILES |
CC1CCC2(O1)C(=CCCC2(C)C)C |
Origin of Product |
United States |
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